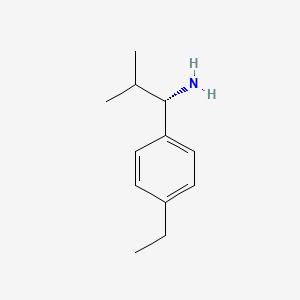
tert-Butyl (3-(4-chloro-2-methylphenyl)-1,2,4-oxadiazol-5-yl)(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3-(4-chloro-2-methylphenyl)-1,2,4-oxadiazol-5-yl)(methyl)carbamate: is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a tert-butyl group, a chloro-substituted phenyl ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-(4-chloro-2-methylphenyl)-1,2,4-oxadiazol-5-yl)(methyl)carbamate typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Chloro-Substituted Phenyl Ring: The chloro-substituted phenyl ring can be introduced through electrophilic aromatic substitution reactions.
Attachment of the tert-Butyl Group: The tert-butyl group can be introduced using tert-butyl carbamate as a protecting group, followed by deprotection under acidic conditions.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the oxadiazole ring.
Reduction: Reduction reactions can occur at the oxadiazole ring, leading to the formation of corresponding amines.
Substitution: The chloro-substituted phenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various chemical conditions.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry:
- Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-Butyl (3-(4-chloro-2-methylphenyl)-1,2,4-oxadiazol-5-yl)(methyl)carbamate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The chloro-substituted phenyl ring may enhance the compound’s binding affinity to its target, while the tert-butyl group can influence its solubility and stability.
Comparison with Similar Compounds
- tert-Butyl (4-chloro-2-methylphenyl)carbamate
- tert-Butyl (3-(4-chloro-2-methylphenyl)prop-2-yn-1-yl)carbamate
Comparison:
- Structural Differences: The presence of different functional groups and ring structures.
- Reactivity: Variations in reactivity due to the presence of different substituents.
- Applications: Differences in applications based on their unique chemical properties.
Properties
Molecular Formula |
C15H18ClN3O3 |
|---|---|
Molecular Weight |
323.77 g/mol |
IUPAC Name |
tert-butyl N-[3-(4-chloro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylcarbamate |
InChI |
InChI=1S/C15H18ClN3O3/c1-9-8-10(16)6-7-11(9)12-17-13(22-18-12)19(5)14(20)21-15(2,3)4/h6-8H,1-5H3 |
InChI Key |
BDQBQYIISLOQRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=NOC(=N2)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-Chloro-2-(chloromethyl)benzo[d]thiazole](/img/structure/B12976809.png)
![7-Bromo-2-fluoro-1H-benzo[d]imidazole](/img/structure/B12976836.png)
![6-(2-Bromoacetyl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12976844.png)
![Rel-(3aR,6aR)-octahydrocyclopenta[c]pyrrol-5-amine](/img/structure/B12976853.png)
![tert-Butyl 5-(fluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B12976855.png)




![2-(Chloromethyl)-6-ethylbenzo[d]thiazole](/img/structure/B12976881.png)
